Ethyl 7-cyclopentyl-7-oxoheptanoate

Overview

Description

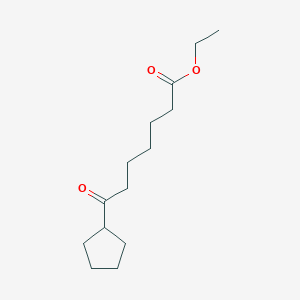

Ethyl 7-cyclopentyl-7-oxoheptanoate is an organic compound with the molecular formula C14H24O3. It is a derivative of heptanoic acid, featuring a cyclopentyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-cyclopentyl-7-oxoheptanoate typically involves the esterification of pimelic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid, hydrochloric acid, or acetic acid, which help accelerate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-cyclopentyl-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Cyclopentylheptanoic acid.

Reduction: Ethyl 7-cyclopentyl-7-hydroxyheptanoate.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 7-cyclopentyl-7-oxoheptanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-cyclopentyl-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 7-oxoheptanoate: Lacks the cyclopentyl group, making it less sterically hindered.

Cyclopentylheptanoic acid: Similar structure but lacks the ester functional group.

Ethyl 7-cyclopentylheptanoate: Similar but lacks the ketone group.

Uniqueness: Ethyl 7-cyclopentyl-7-oxoheptanoate is unique due to the presence of both a cyclopentyl group and a ketone functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 7-cyclopentyl-7-oxoheptanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a cyclopentyl group and a keto functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H22O3

- Molecular Weight : 226.32 g/mol

- Structural Features : The compound consists of an ester functional group, a cyclopentyl group, and a keto group located at the seventh carbon of a heptanoate chain, contributing to its reactivity and potential biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The keto group enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which can modulate biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from in vitro assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 1.8 | Inhibits cell proliferation through CDK inhibition |

| HeLa (Cervical Cancer) | 3.0 | Triggers ROS accumulation leading to cell death |

These results suggest that this compound may function as a multikinase inhibitor, similar to other compounds with cyclopentyl groups that have shown promise in cancer therapy .

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of this compound demonstrated that it significantly inhibited the growth of tumor cells in vitro. The compound was found to induce apoptosis in MCF-7 cells at concentrations as low as 2.5 µM, with mechanisms involving the disruption of mitochondrial membrane potential and activation of caspase pathways .

Case Study 2: Metabolic Pathways

Another research effort focused on the metabolic interactions of this compound. It was shown to modulate key enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders such as obesity and diabetes. The compound enhanced insulin sensitivity in adipocytes, indicating its role as a therapeutic agent for metabolic syndrome.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-cyclohexyl-6-oxohexanoate | Cyclohexane instead of cyclopentane | Different ring size may influence reactivity |

| Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | Contains dichlorophenyl | Potentially different biological activities due to halogen substitution |

| Ethyl 6-cyclopropyl-6-oxohexanoate | Cyclopropane instead of cyclopentane | Smaller ring size may lead to different reactivity |

This compound stands out due to its specific cyclopentane ring structure combined with a keto group, potentially leading to unique interactions and biological activities compared to these similar compounds .

Future Directions

Research is ongoing to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Structural modifications : Synthesizing derivatives to enhance potency and selectivity.

- Clinical trials : Investigating safety and efficacy in human subjects.

Properties

IUPAC Name |

ethyl 7-cyclopentyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQFLHBELAXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645652 | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-06-2 | |

| Record name | Ethyl ζ-oxocyclopentaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.